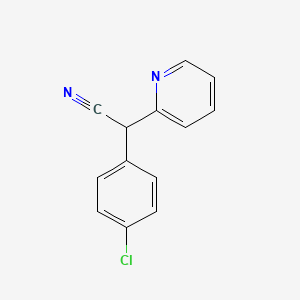

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

説明

The exact mass of the compound 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLXKCIMEBLREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270124 | |

| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-37-8 | |

| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Chlorophenyl)pyridine-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5005-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-chlorophenyl)pyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile (CAS No: 5005-37-8), a key heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. The core of this document is a detailed examination of the most direct and industrially relevant synthetic strategy: the base-mediated α-pyridylation of 4-chlorophenylacetonitrile with 2-chloropyridine. We present a robust, step-by-step experimental protocol leveraging sodium amide as the base, adapted from established methodologies for analogous structures. Furthermore, this guide discusses the underlying reaction mechanism, rationale for reagent selection, safety considerations, and purification techniques. An alternative pathway utilizing Phase-Transfer Catalysis (PTC) is also presented as a modern, milder approach. This document is intended for researchers, chemists, and process development professionals engaged in heterocyclic chemistry and drug discovery.

Introduction and Strategic Importance

The fusion of aryl and pyridyl moieties onto a single stereocenter, as seen in 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, creates a structural motif of significant interest in medicinal chemistry. The nitrile group serves as a versatile synthetic handle for conversion into various functional groups, including carboxylic acids, amines, and amides, making this compound a valuable precursor for a diverse range of more complex target molecules. Its utility is primarily as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1]

This guide provides an authoritative, field-proven approach to its synthesis, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic disconnection of the target molecule reveals the most straightforward synthetic approach. The key carbon-carbon bond to be formed is between the pyridine ring and the benzylic carbon. This disconnection points to a nucleophilic aromatic substitution (SNAr) pathway.

The benzylic carbon, activated by both the phenyl ring and the electron-withdrawing nitrile group, can be deprotonated to form a potent nucleophile (a carbanion). The pyridine ring, rendered electron-deficient by the ring nitrogen, can act as an electrophile, especially when substituted with a good leaving group like a halide at the C2 position. This analysis identifies the optimal starting materials as 4-chlorophenylacetonitrile and 2-chloropyridine .

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Base-Mediated α-Pyridylation

The primary synthesis route involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base.

Principle and Mechanism

The reaction proceeds via a two-step mechanism:

-

Carbanion Formation: The α-hydrogen of 4-chlorophenylacetonitrile is acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting conjugate base by both the adjacent phenyl ring and the cyano group. A strong, non-nucleophilic base, such as sodium amide (NaNH₂), is required to irreversibly deprotonate this carbon, forming a resonance-stabilized carbanion.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the inductive and mesomeric effects of the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.[3] The generated carbanion acts as a potent nucleophile, attacking the C2 position of 2-chloropyridine. This addition forms a temporary, negatively charged intermediate (a Meisenheimer-like complex), which rapidly rearomatizes by expelling the chloride leaving group to yield the final product.[4]

Rationale for Reagent Selection

-

Base: Sodium amide (NaNH₂) is a highly effective and economical strong base for generating carbanions from moderately acidic C-H bonds. Its use in an inert solvent like toluene is well-documented for similar α-arylations of acetonitriles.[5]

-

Solvent: Toluene is the solvent of choice as it is aprotic and inert under the strongly basic conditions, preventing any side reactions with the base or the carbanion intermediate. Its boiling point is also suitable for controlling the reaction temperature.[5]

-

Reactants: 4-chlorophenylacetonitrile serves as the carbanion precursor. 2-Chloropyridine is an excellent electrophile for this transformation; the chloro-substituent at the activated 2-position is a good leaving group in SNAr reactions.[4][6]

Detailed Experimental Protocols

Primary Protocol: Sodium Amide Mediated Synthesis

This protocol is adapted from a validated procedure for the synthesis of the non-chlorinated analogue, 2-pyridylphenylacetonitrile.[5]

Step-by-Step Methodology:

-

Reactor Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (Nitrogen or Argon).

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with sodium amide (1.8 - 2.0 eq.) and anhydrous toluene (approx. 4 volumes relative to the starting nitrile).

-

Preparation of Reactant Solution: In a separate flask, prepare a solution of 4-chlorophenylacetonitrile (1.0 eq.) and 2-chloropyridine (1.05 - 1.1 eq.) in anhydrous toluene (approx. 1 volume).

-

Reaction Execution:

-

Cool the sodium amide suspension in the reactor to 15-20°C using a water bath.

-

Slowly add the reactant solution from the dropping funnel to the stirred suspension over 1-2 hours, ensuring the internal temperature is maintained between 16°C and 30°C.[5]

-

After the addition is complete, continue to stir the reaction mixture at 20-25°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Quenching:

-

Upon completion, dilute the reaction mixture with an additional portion of toluene (approx. 2 volumes).

-

Carefully quench the reaction by slowly adding glacial acetic acid dropwise until the pH of a small aqueous aliquot is between 5 and 6. This step must be performed cautiously as the reaction with unreacted sodium amide is highly exothermic.

-

Warm the mixture to 50-60°C and stir for 30-60 minutes to ensure complete dissolution of salts.[5]

-

-

Isolation and Purification:

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Extract the aqueous phase with a fresh portion of toluene.

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by silica gel column chromatography.

-

Alternative Protocol: Phase-Transfer Catalysis (PTC)

This method avoids the use of highly reactive sodium amide and offers simpler operational conditions.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine 4-chlorophenylacetonitrile (1.0 eq.), 2-chloropyridine (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).

-

Reaction: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 3-5 eq.) to the mixture.

-

Heating: Vigorously stir the biphasic mixture and heat to 60-70°C for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the mixture to room temperature, dilute with water and an organic solvent (e.g., toluene or ethyl acetate).

-

Isolation: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product as described in the primary protocol.

Data Presentation: Comparative Synthesis Parameters

| Parameter | Sodium Amide Method | Phase-Transfer Catalysis (PTC) Method |

| Base | Sodium Amide (NaNH₂) | 50% aq. Sodium Hydroxide (NaOH) |

| Base Stoichiometry | 1.8 - 2.0 eq. | 3.0 - 5.0 eq. |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Catalyst Loading | N/A | 5 - 10 mol% |

| Solvent | Anhydrous Toluene | Biphasic (Toluene/Water) or neat |

| Temperature | 16 - 30 °C | 60 - 70 °C |

| Reaction Time | 2 - 4 hours | 4 - 8 hours |

| Key Advantage | High reactivity, short reaction time | Operational simplicity, enhanced safety |

| Key Disadvantage | Hazardous base, requires inert atmosphere | Longer reaction time, vigorous stirring needed |

Visualization of Experimental Workflow

Caption: Experimental workflow for the sodium amide mediated synthesis.

Synthesis of Precursors

-

4-Chlorophenylacetonitrile: This precursor is readily synthesized from 4-chlorobenzyl chloride via nucleophilic substitution with sodium cyanide. The reaction is often catalyzed by a catalytic amount of sodium or potassium iodide in a Finkelstein reaction, which in situ generates the more reactive 4-chlorobenzyl iodide.[7]

-

2-Chloropyridine: This is a common and commercially available reagent. It is typically produced on an industrial scale by the vapor-phase chlorination of pyridine.[8]

Safety and Handling

-

Sodium Amide (NaNH₂): Extremely reactive with water, releasing ammonia gas and generating significant heat. It can be pyrophoric in air, especially when aged and yellow. All operations must be conducted under a strictly inert and dry atmosphere.

-

Sodium Cyanide (NaCN): Highly toxic. Contact with acid releases deadly hydrogen cyanide (HCN) gas. Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.

-

Toluene: Flammable liquid and vapor. It is a skin and respiratory irritant. All transfers and reactions should be performed in a fume hood away from ignition sources.

-

Chlorinated Compounds: 2-Chloropyridine and 4-chlorophenylacetonitrile are irritants and should be handled with care, avoiding skin and eye contact.

References

-

ChemBK. (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation.

-

BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.

-

Google Patents. (2010). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

-

Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

-

NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube.

-

Google Patents. (1964). US3153044A - Process for the preparation of 2-chloropyridine.

-

Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.

-

ResearchGate. (2014). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.

-

ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.

Sources

- 1. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Introduction

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a heterocyclic aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its molecular architecture, featuring a chiral center, a polar nitrile group, and two distinct aromatic rings—a chlorophenyl and a pyridine moiety—renders it a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its core physical characteristics, offering not just data, but the scientific context and experimental rationale necessary for researchers, scientists, and drug development professionals to effectively utilize this compound.

The presence of both a halogenated aromatic ring and a pyridine ring suggests potential for diverse intermolecular interactions, influencing its solid-state properties and solubility, which are critical parameters in drug design and process chemistry.[2] Understanding these fundamental physical characteristics is paramount for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic physical behavior. For 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, these properties are summarized below. The structure consists of a central carbon atom bonded to a 4-chlorophenyl group, a pyridin-2-yl group, a nitrile group, and a hydrogen atom, creating a chiral center.

Caption: 2D representation of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Summary of Physicochemical Data

The following table consolidates the key physical and chemical properties of the compound. These values are critical for a range of applications, including reaction setup, purification, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClN₂ | [2][3] |

| Molar Mass | 228.68 g/mol | [2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 67.5-67.8 °C | [2] |

| Boiling Point | 165 °C @ 3 Torr; 357.1 °C @ 760 mmHg | [2][4] |

| Density (Predicted) | 1.238 g/cm³ | [4] |

| pKa (Predicted) | 4.08 ± 0.10 | [1] |

| Flash Point | 169.8 °C | [4] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in chloroform and ether | [1] |

| Storage | Recommended at 2-8°C or Room Temperature | [3][5] |

Thermal Properties and Stability

The thermal behavior of a compound is a cornerstone of its physical profile, providing insights into its purity, stability, and polymorphic forms. For pharmaceutical intermediates, thermal analysis is a non-negotiable step in characterization.

Melting Point: A Purity Indicator

The compound exhibits a sharp melting point range of 67.5-67.8°C, which is indicative of a high degree of purity for a crystalline solid.[2] A narrow melting range suggests a well-ordered crystal lattice with minimal impurities that would otherwise cause a depression and broadening of the melting point.

Thermal Stability

Based on comparative studies with structurally analogous aromatic nitriles, 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile demonstrates good thermodynamic stability.[2] The onset of thermal decomposition is estimated to be above 200°C. This stability is attributed to the presence of two aromatic ring systems which contribute to the molecule's overall resonance stabilization.[2] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for definitively quantifying this stability.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and chlorophenyl rings. The aromatic region (typically 7.0-8.7 ppm) would be complex due to the coupling between adjacent protons. A key signal would be the single proton at the chiral center (the methine proton), which would likely appear as a singlet or a doublet if coupled to a nearby proton, shifted downfield due to the adjacent electron-withdrawing nitrile and aromatic groups.

-

¹³C NMR Spectroscopy : The carbon NMR would reveal signals for each of the 13 unique carbon atoms. The nitrile carbon (C≡N) would have a characteristic chemical shift around 115-125 ppm. The carbons of the aromatic rings would appear in the 120-150 ppm range.

-

FT-IR Spectroscopy : The infrared spectrum provides crucial information about the functional groups. A sharp, intense absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. The C-H stretching of the aromatic rings would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretch is expected in the 1000-1100 cm⁻¹ range.

-

Mass Spectrometry : The exact mass of the molecule is 228.0450 Da.[4] Mass spectrometry would show a molecular ion peak (M⁺) at m/z 228. The isotopic pattern would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Experimental Protocols: A Practical Guide

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key physical properties of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Workflow for Physicochemical Characterization

Caption: Logical workflow for the physical characterization of the title compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol ensures an accurate and reproducible melting point measurement, a critical indicator of purity.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, preventing an overestimation of the melting temperature.[6]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] Introduce a small amount (1-2 mm height) into a capillary tube sealed at one end.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Using a fresh sample, heat at a medium rate until the temperature is approximately 20°C below the estimated melting point.[6]

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.

-

Record Range: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid is observed.

-

T₂: The temperature at which the entire sample becomes a clear liquid.[6]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5°C).

Protocol 2: NMR Sample Preparation

Proper sample preparation is the most critical step for obtaining high-resolution NMR spectra. Contaminants or particulates can severely degrade spectral quality.[9]

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals in ¹H NMR. The deuterium signal also provides a lock for the spectrometer's magnetic field, ensuring stability.[10][11]

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Weighing: Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[11]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Conclusion

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a well-defined crystalline solid with a sharp melting point and good thermal stability, making it a reliable intermediate for organic synthesis. Its solubility profile—soluble in common organic solvents like chloroform and ether but insoluble in water—is typical for a molecule of its structure and dictates the choice of reaction and purification conditions. While a full, publicly available spectroscopic and crystallographic dataset remains to be published, the established physical parameters provide a robust foundation for its application in research and development. The experimental protocols outlined herein provide a standardized framework for verifying these characteristics, ensuring data integrity and reproducibility across different laboratories.

References

-

ChemBK. (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Available at: [Link]

-

Chemsrc. (2025). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Available at: [Link]

-

Jadhav, S., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the nitrile butadiene rubber... Available at: [Link]

-

Al-Dahhan, W. (2021). experiment (1) determination of melting points. SlideShare. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

NETZSCH Group. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Scientific & Academic Publishing. Available at: [Link]

-

ResearchGate. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, CAS No : 5005-37-8. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available at: [Link]

-

University of Port-Harcourt. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

ResearchGate. (n.d.). TGA thermogram of the unaged nitrile compound displaying the thermal.... Available at: [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Available at: [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Available at: [Link]

-

ResearchGate. (2025). TG-MS analysis of nitrile butadiene rubber blends (NBR/PVC). Available at: [Link]

-

MDPI. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Available at: [Link]

-

MDPI. (2026). A Comprehensive Review of Application Techniques for Thermal-Protective Elastomeric Ablative Coatings in Solid Rocket Motor Combustion Chambers. Available at: [Link]

-

Open Access LMU. (n.d.). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Available at: [Link]

-

Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. Available at: [Link]

-

White Rose Research Online. (n.d.). 4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 5005-37-8 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS#:5005-37-8 | 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule.

Molecular Structure and Physicochemical Properties

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound with the chemical formula C₁₃H₉ClN₂ and a molar mass of 228.68 g/mol . It presents as a white to pale yellow solid and is soluble in common organic solvents such as chloroform and ether.[1]

| Property | Value | Source |

| CAS Number | 5005-37-8 | |

| Molecular Formula | C₁₃H₉ClN₂ | |

| Molecular Weight | 228.68 g/mol | |

| Melting Point | 67.5-67.8 °C | [1] |

| Boiling Point | 165 °C (at 3 Torr) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is based on analysis in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. A dilute solution of the compound in CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | d | 1H | Pyridine H-6 |

| 7.72 | t | 1H | Pyridine H-4 |

| 7.44 | d | 2H | Chlorophenyl H-2, H-6 |

| 7.32 | d | 1H | Pyridine H-3 |

| 7.29 | d | 2H | Chlorophenyl H-3, H-5 |

| 5.21 | s | 1H | Methine CH |

Interpretation: The ¹H NMR spectrum clearly shows the characteristic signals for both the pyridin-2-yl and the 4-chlorophenyl moieties, as well as the single methine proton. The downfield shift of the pyridine protons is expected due to the electron-withdrawing nature of the nitrogen atom. The doublet of doublets or triplet for the H-4 proton of the pyridine ring and the distinct doublets for the protons on the chlorophenyl ring are consistent with the proposed structure. The singlet at 5.21 ppm is indicative of the methine proton, which is adjacent to three electron-withdrawing groups (nitrile, pyridine, and chlorophenyl).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: A standard ¹³C NMR experiment is typically performed on the same instrument as the ¹H NMR, using a similar sample preparation. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 149.8 | Pyridine C-2 |

| 136.5 | Pyridine C-6 |

| 133.9 | Chlorophenyl C-1 (ipso) |

| 129.4 | Chlorophenyl C-2, C-6 |

| 128.7 | Chlorophenyl C-3, C-5 |

| 126.3 | Chlorophenyl C-4 (ipso) |

| 123.9 | Pyridine C-4 |

| 121.7 | Pyridine C-3, C-5 |

| 118.2 | Nitrile C≡N |

| 45.0 (Predicted) | Methine CH |

Interpretation: The ¹³C NMR spectrum confirms the presence of all 13 carbon atoms in the molecule. The nitrile carbon appears at a characteristic chemical shift of around 118.2 ppm. The aromatic region shows the expected number of signals for the two distinct aromatic rings. The chemical shifts of the carbons in the chlorophenyl ring are influenced by the electron-withdrawing chlorine atom. The methine carbon's chemical shift is anticipated to be in the range of 40-50 ppm due to the influence of the adjacent electron-withdrawing groups.

Caption: Molecular structure of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H stretching |

| 2245 | Strong | C≡N (nitrile) stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| 1092 | Strong | C-Cl stretching |

Interpretation: The strong absorption at 2245 cm⁻¹ is a clear indication of the presence of a nitrile group. The aromatic C-H stretching vibrations are observed in their expected region above 3000 cm⁻¹. The characteristic aromatic C=C stretching bands appear around 1600 and 1480 cm⁻¹. The strong band at 1092 cm⁻¹ is assigned to the C-Cl stretching vibration of the chlorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI) is a common method for the analysis of small organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ (Molecular ion) |

| 201/203 | Medium | [M-HCN]⁺ |

| 193 | Medium | [M-Cl]⁺ |

| 165 | High | [M-C₆H₄Cl]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 228, with a characteristic isotopic pattern at m/z 230 (approximately one-third the intensity of the m/z 228 peak) due to the presence of the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.

The fragmentation pattern provides further structural information. Key fragment ions include the loss of a hydrogen cyanide molecule ([M-HCN]⁺), the loss of a chlorine radical ([M-Cl]⁺), and the cleavage of the bond between the methine carbon and the chlorophenyl ring to give the [M-C₆H₄Cl]⁺ ion. The prominent peaks at m/z 111/113 and 78 correspond to the chlorophenyl cation and the pyridyl radical cation, respectively.

Caption: Proposed mass fragmentation pathway for 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. The data presented in this guide are consistent with the proposed molecular structure and can serve as a reliable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for accurate structural verification and purity assessment.

References

-

ChemBK. 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Available at: [Link]

Sources

Elucidating the Molecular Blueprint: A Strategic Framework for Investigating the Mechanism of Action of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a synthetic organic compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its chemical architecture, featuring both a chlorophenyl and a pyridinyl moiety, suggests a high potential for biological activity; however, its specific molecular targets and mechanism of action (MOA) remain uncharacterized.[2] This guide, designed for researchers and drug development professionals, presents a comprehensive, multi-phase strategic framework to systematically investigate the MOA of this compound. We outline a logical progression of experiments, from initial computational predictions and safety-related profiling to unbiased target identification in a cellular context and subsequent rigorous biophysical validation. This document provides not only detailed, field-proven protocols but also the scientific rationale behind each experimental choice, empowering research teams to efficiently decode the compound's biological function and evaluate its therapeutic potential.

Introduction: The Case for Mechanistic Investigation

The compound 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, hereafter referred to as CPPA, is a molecule of interest due to its structural motifs which are frequently found in medicinally active compounds.[2][3][4] The presence of a pyridine ring and a halogenated phenyl group suggests potential interactions with a variety of biological targets, such as enzymes or receptors.[2] Despite its utility in chemical synthesis, a significant knowledge gap exists regarding its biological properties, as there is currently no known mechanism of action.[2]

Understanding the MOA is a cornerstone of modern drug discovery. It enables the optimization of lead compounds, predicts potential on- and off-target toxicities, and is critical for the development of a successful therapeutic agent. This guide proposes a systematic, three-phase approach to de-orphanize CPPA, transforming it from a chemical intermediate into a well-characterized molecular probe or potential drug lead.

Phase 1: Initial Profiling and Target Hypothesis Generation

The initial phase focuses on building a foundational understanding of CPPA's likely biological behavior through broad, efficient screening methods. The primary goal is to assess critical drug-like properties and generate preliminary, testable hypotheses about its molecular targets.

In Silico Target Prediction

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, computational methods can efficiently scan vast biological space to identify potential protein targets based on the ligand's structure. This approach leverages the principle of chemical similarity, where molecules with similar structures are often found to interact with similar protein families. By comparing CPPA to databases of known ligands, we can generate a ranked list of potential targets, providing a valuable starting point for experimental validation.

-

Methodology: Utilize target prediction web servers and software (e.g., SwissTargetPrediction, ChEMBL, BindingDB) that employ 2D and 3D similarity searches, pharmacophore modeling, and machine learning algorithms.

-

Analysis: Analyze the output for over-represented protein classes (e.g., kinases, GPCRs, metabolic enzymes) to form an initial target hypothesis.

ADME/Tox Profiling: Cytochrome P450 (CYP) Inhibition

Expertise & Experience: A significant portion of clinical drugs are metabolized by the cytochrome P450 enzyme superfamily.[5] Early assessment of a compound's potential to inhibit these enzymes is a critical step in de-risking a drug discovery program.[5][6] Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) is a primary cause of adverse drug-drug interactions, which can lead to toxicity or reduced efficacy of co-administered medications.[6][7] Given its chemical structure, assessing CPPA's effect on CYP enzymes is a mandatory first step.

This protocol describes a fluorescence-based assay to determine the IC50 of CPPA against key human CYP isoforms.

-

Preparation: Reconstitute recombinant human CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and their corresponding Vivid® substrates according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

-

Compound Plating: Prepare a serial dilution of CPPA in acetonitrile or DMSO, typically from 100 µM to 1 nM. Dispense into a 384-well black, flat-bottom plate. Include a vehicle control (solvent only) and a positive control inhibitor for each CYP isoform (e.g., ketoconazole for CYP3A4).

-

Enzyme Incubation: Add the reconstituted CYP enzymes to the plate and incubate for 10 minutes at room temperature to allow for potential time-dependent inhibition.

-

Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the appropriate substrate and an NADPH-regenerating system.

-

Signal Detection: Read the plate on a fluorescent plate reader at appropriate time points, using the excitation/emission wavelengths specific to each substrate's metabolite.

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of CPPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| CYP Isoform | Positive Control Inhibitor | Control IC50 (nM) | CPPA IC50 (nM) |

| CYP1A2 | α-Naphthoflavone | 8.5 | > 10,000 |

| CYP2C9 | Sulfaphenazole | 95.0 | 8,750 |

| CYP2C19 | Tranylcypromine | 1,500 | > 10,000 |

| CYP2D6 | Quinidine | 35.0 | 1,200 |

| CYP3A4 | Ketoconazole | 48.0 | 450 |

This table presents hypothetical data for illustrative purposes.

Caption: Workflow for determining CYP enzyme inhibition potential of CPPA.

Phase 2: Unbiased Target Identification in a Cellular Context

Following initial profiling, the next phase is to identify the direct molecular target(s) of CPPA within a native biological system. This moves beyond prediction and addresses target engagement in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

Trustworthiness: CETSA is a powerful biophysical method for identifying the authentic protein targets of a compound directly in cells or tissue lysates.[8][9] The underlying principle is that when a small molecule binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[8][10] By heating cell lysates treated with CPPA across a temperature gradient and quantifying the amount of soluble protein remaining, we can identify proteins that are stabilized by the compound, thus revealing them as direct targets.[11]

This protocol uses mass spectrometry (MS) for unbiased, proteome-wide target identification.

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like K562) to ~80% confluency. Treat the cells with either a high concentration of CPPA (e.g., 10-50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells via freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Protein Quantification and Digestion: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Prepare the samples for mass spectrometry by reduction, alkylation, and trypsin digestion.

-

LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction of each sample at each temperature.

-

Data Analysis: For each identified protein, plot the relative abundance in the soluble fraction versus temperature for both the CPPA-treated and vehicle-treated samples. A rightward shift in the melting curve for a protein in the presence of CPPA indicates target engagement.

| Protein ID | Gene Symbol | Description | ΔTagg (°C) (CPPA vs. Vehicle) |

| P00533 | EGFR | Epidermal growth factor receptor | +4.2 |

| P04049 | ARAF | Serine/threonine-protein kinase A-Raf | +3.8 |

| Q05397 | EPHB2 | Ephrin type-B receptor 2 | +0.5 |

| P62258 | 14-3-3β | 14-3-3 protein beta/alpha | -0.2 |

This table presents hypothetical data where EGFR and ARAF are identified as potential targets due to significant thermal stabilization.

Caption: Ligand binding stabilizes its target protein against heat denaturation in CETSA.

Phase 3: Target Validation and Mechanistic Characterization

Once putative targets are identified, this phase aims to rigorously validate the interaction and characterize its nature using orthogonal, in vitro biochemical and biophysical assays. For the remainder of this guide, we will proceed with the hypothetical target identified from CETSA: Epidermal Growth Factor Receptor (EGFR), a well-known kinase.

In Vitro Enzymatic Assay: Kinase Inhibition

Expertise & Experience: An in vitro enzyme assay is the gold standard for confirming direct functional modulation of a purified enzyme.[12][13] This approach removes the complexity of the cellular environment to unambiguously demonstrate that CPPA directly inhibits the catalytic activity of its target. By systematically varying the concentrations of both the inhibitor (CPPA) and the enzyme's substrate (ATP, in the case of a kinase), we can determine not only the potency (IC50, Ki) but also the specific mechanism of inhibition (e.g., competitive, non-competitive).[13]

This protocol uses an ADP-Glo™ kinase assay (Promega) to measure EGFR activity.

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA. Dilute recombinant human EGFR enzyme and the poly(Glu,Tyr) substrate to their working concentrations in this buffer.

-

Compound Plating: Perform a serial dilution of CPPA (and a known EGFR inhibitor like Gefitinib as a positive control) and plate in a 384-well white plate.

-

Kinase Reaction: Add the EGFR enzyme and substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the amount of ADP generated. Incubate for 30 minutes.

-

Signal Reading: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data and plot percent inhibition versus log[CPPA] to calculate the IC50. To determine the mechanism of inhibition, repeat the experiment with multiple fixed concentrations of ATP. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

| Parameter | Value | Interpretation |

| IC50 | 250 nM | Potency of inhibition at a fixed ATP concentration. |

| Ki | 110 nM | Intrinsic binding affinity of the inhibitor. |

| Mechanism | ATP-Competitive | CPPA binds to the same site as ATP, as indicated by changes in apparent Km but not Vmax with increasing inhibitor concentration. |

This table presents hypothetical data for illustrative purposes.

Drug-Target Binding Kinetics

Expertise & Experience: While affinity (Ki, KD) describes the strength of an interaction at equilibrium, the kinetics—the on-rate (kon) and off-rate (koff)—provide a dynamic view of the binding event.[14][15] The duration of the drug-target complex, known as residence time (1/koff), can be a more powerful predictor of in vivo efficacy than binding affinity alone.[14] A slow off-rate leads to a prolonged target engagement and sustained pharmacological effect.

-

Chip Preparation: Covalently immobilize recombinant EGFR protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of CPPA in running buffer over the chip surface (association phase). Then, flow running buffer without CPPA over the surface to monitor the decay of the signal (dissociation phase).

-

Data Processing: After subtracting the reference surface signal, globally fit the resulting sensorgrams (response units vs. time) to a 1:1 binding model to derive the kinetic constants kon and koff.

-

Affinity Calculation: Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

Caption: Key kinetic parameters that define the drug-target interaction over time.

| Parameter | Value | Unit |

| kon (Association Rate) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| koff (Dissociation Rate) | 5.0 x 10⁻³ | s⁻¹ |

| KD (Calculated Affinity) | 20 nM | M |

| Residence Time (1/koff) | 200 | seconds |

This table presents hypothetical data for illustrative purposes.

Summary and Forward Plan

This guide has outlined a rigorous, logical, and experimentally sound framework for elucidating the mechanism of action of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. The proposed workflow progresses from broad, hypothesis-generating screens to specific, unbiased target identification in a cellular milieu, and culminates in the detailed validation and characterization of the drug-target interaction.

By executing this strategy, researchers can:

-

Identify and validate the direct molecular target(s) of CPPA.

-

Quantify its potency and binding affinity.

-

Characterize the kinetic profile of its interaction with the target.

-

Determine its potential for off-target effects, such as CYP inhibition.

The data generated through this process are essential for making informed decisions about the future development of CPPA, including lead optimization, downstream cellular pathway analysis, and eventual translation into in vivo efficacy and safety models.

References

-

ChemBK. (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Available at: [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]

-

Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]

-

NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

-

Al-Adiwish, W. M., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, CAS No : 5005-37-8. Available at: [Link]

-

Pauli-Magnus, C., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

-

Lu, H., & Tonge, P. J. (2018). Drug–Target Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

Thomas, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. Available at: [Link]

-

U.S. National Library of Medicine. (2017). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). Available at: [Link]

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

-

PubMed. (2024). High-throughput assay to simultaneously evaluate activation of CYP3A and the direct and time-dependent inhibition of CYP3A, CYP2C9, and CYP2D6 using liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. Available at: [Link]

-

Universal Publication. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Available at: [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

-

Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Available at: [Link]

-

BMG LABTECH. (n.d.). The Kinetics of Drug Binding. Available at: [Link]

-

University of Kansas Medical Center. (n.d.). Cytochromes P450. Available at: [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Available at: [Link]

-

U.S. National Library of Medicine. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

-

ACS Publications. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 5005-37-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. universalpublicationhouse.com [universalpublicationhouse.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

For: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. Its structural motif, featuring a diarylacetonitrile core, is present in a variety of biologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of this target molecule, emphasizing a robust and scalable approach using phase-transfer catalysis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic process.

Reaction Principle

The synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is achieved through the C-alkylation of 2-pyridylacetonitrile with 4-chlorobenzyl chloride. The methylene bridge in 2-pyridylacetonitrile is activated by the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group, rendering the protons sufficiently acidic to be removed by a moderately strong base.

To facilitate this reaction in a biphasic system, phase-transfer catalysis (PTC) is employed. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst. It transports the hydroxide anions from the aqueous phase to the organic phase, where they deprotonate the 2-pyridylacetonitrile. The resulting carbanion then undergoes a nucleophilic substitution reaction with 4-chlorobenzyl chloride to form the desired product.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂ | [2] |

| Molecular Weight | 228.68 g/mol | [2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 67.5-67.8 °C | [3] |

| Boiling Point | 165 °C at 3 Torr | [3] |

| Solubility | Soluble in chloroform and ether | [3] |

| Purity (Typical) | >95% | [2] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Detailed Synthesis Protocol

Materials and Reagents

-

2-Pyridylacetonitrile (99%)

-

4-Chlorobenzyl chloride (99%)

-

Sodium hydroxide (NaOH) pellets (≥97%)

-

Tetrabutylammonium bromide (TBAB) (≥98%)

-

Toluene (Anhydrous)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Condenser

-

Dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-pyridylacetonitrile (1.0 eq, e.g., 5.91 g, 50 mmol), 4-chlorobenzyl chloride (1.05 eq, e.g., 8.45 g, 52.5 mmol), tetrabutylammonium bromide (0.05 eq, e.g., 0.81 g, 2.5 mmol), and toluene (100 mL).

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets (e.g., 20 g) in deionized water (40 mL). Caution: This process is highly exothermic.

-

-

Alkylation Reaction:

-

Begin vigorous stirring of the toluene mixture.

-

Slowly add the 50% aqueous NaOH solution to the reaction mixture via a dropping funnel over 30 minutes.

-

Continue to stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

-

Combine all organic layers and wash them with 100 mL of brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Load the crude product onto the column (dry loading is recommended for solids).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent to yield 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile as a white to pale yellow solid.[3]

-

Characterization

-

Appearance: White to pale yellow solid.[3]

-

Melting Point: Determine the melting point of the purified solid. The expected range is 67.5-67.8 °C.[3]

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show signals for the aromatic protons of the 4-chlorophenyl and pyridin-2-yl rings, as well as a singlet for the methine proton.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of signals for the aromatic carbons, the nitrile carbon, and the methine carbon.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak at m/z = 228, corresponding to the molecular weight of the product.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Chlorobenzyl chloride is a lachrymator and should be handled with care.

-

Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

-

Toluene and ethyl acetate are flammable solvents. Keep away from ignition sources.

References

- ChemBK. 2-(4-Chlorophenyl)-2-(pyridin-2-yl)

- Sigma-Aldrich. 2-Pyridylacetonitrile 99% 2739-97-1.

- ChemScene. 5005-37-8 | 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

- Fedoryński, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 68 No. 5 pp. 647ñ654, 2011.

- Makosza, M. Phase-transfer catalysis. A general and simple method for alkylation of arylacetonitriles. Przemysl Chemiczny, 1996, 75(11), 417-420.

- Gooßen, L. J., & Paetzold, J. (2004). A practical and versatile protocol for the alkylation of arylacetonitriles.

- NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube.

- IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Volume 10, Issue 6 Ver. II (Nov - Dec. 2015), PP 26-31.

Sources

Illuminating the Therapeutic Potential: Application Notes and Protocols for 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Derivatives

Introduction: A Privileged Scaffold in Drug Discovery

The 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile scaffold represents a versatile and promising platform in medicinal chemistry. The unique combination of a pyridine ring, a chlorophenyl group, and a nitrile moiety provides a rich electronic and steric landscape for derivatization, leading to a diverse array of compounds with significant biological activities.[1][2] Pyridine-containing compounds have a long-standing history in pharmaceutical development, with many approved drugs featuring this heterocyclic core.[3] The incorporation of a 4-chlorophenyl group can enhance lipophilicity and modulate target binding, while the nitrile group can participate in hydrogen bonding or be used as a synthetic handle for further molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of this intriguing class of molecules. We will delve into detailed protocols for evaluating their potential as anticancer and antimicrobial agents, underpinned by a rationale for each experimental step and supported by authoritative references.

I. Synthesis and Derivatization Strategies

The parent compound, 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, is a white to pale yellow solid that is soluble in organic solvents like chloroform and ether.[1] It is commonly used as an intermediate in organic synthesis for the creation of more complex molecules with potential therapeutic applications, including drugs and pesticides.[1] The synthesis of derivatives often involves modifications at the pyridine ring, the chlorophenyl ring, or the nitrile group. For instance, 2-pyridylacetonitrile can undergo coupling reactions with aromatic diazonium salts to yield arylhydrazones, which can then be further cyclized to form various heterocyclic systems.[4]

II. Anticancer Activity Evaluation

Derivatives of the 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile scaffold have shown promise as potential anticancer agents. The cytotoxic effects of these compounds can be assessed using a variety of in vitro assays against a panel of human cancer cell lines.

A. Key Considerations for Anticancer Screening

-

Cell Line Selection: The choice of cancer cell lines is critical and should ideally represent different cancer types (e.g., breast, lung, colon, etc.) to assess the spectrum of activity. For instance, MCF-7 and MDA-MB-231 are common breast cancer cell lines, while HepG2 is a widely used liver cancer cell line.

-

Compound Solubility: Ensuring the solubility of the test compounds in the cell culture medium is paramount to avoid precipitation and inaccurate results. A stock solution is typically prepared in an organic solvent like DMSO and then diluted to the final concentration in the medium.

-

Positive Control: A known anticancer drug (e.g., Doxorubicin, Cisplatin) should be included in each experiment as a positive control to validate the assay's performance.

B. Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Example Data and Interpretation

A study on a derivative, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, which can be synthesized from precursors related to the core topic, demonstrated significant cytotoxic activity against breast cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 | 5.355 |

| MDA-MB-231 | 1.419 |

These results indicate that this class of compounds can exhibit potent anticancer activity, with higher sensitivity observed in the triple-negative breast cancer cell line MDA-MB-231.

D. Investigating the Mechanism of Action: p38 MAPK Inhibition

The aforementioned study also identified the compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is involved in cellular responses to stress and plays a role in cancer progression.

Workflow for Investigating p38 MAPK Inhibition:

Caption: Workflow for assessing p38 MAPK inhibition.

III. Antimicrobial Activity Evaluation

The pyridine nucleus is a common feature in many antimicrobial agents.[5] Therefore, derivatives of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile warrant investigation for their potential antibacterial and antifungal activities.

A. Key Considerations for Antimicrobial Screening

-

Microbial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.

-

Growth Medium: The appropriate growth medium for each microbial strain must be used (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Standard Antibiotics: Known antibiotics (e.g., Ampicillin, Ciprofloxacin for bacteria; Fluconazole for fungi) should be included as positive controls.

B. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate liquid growth medium

-

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile derivatives

-

Sterile 96-well plates

-

Spectrophotometer (optional, for turbidity measurement)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium (e.g., to a turbidity equivalent to a 0.5 McFarland standard for bacteria).

-

Assay Setup: In a 96-well plate, add 50 µL of the serially diluted compounds to each well. Then, add 50 µL of the microbial inoculum to each well. Include a positive control (medium with inoculum and a standard antibiotic), a negative control (medium with inoculum only), and a sterility control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.

C. Example Data and Interpretation

Workflow for Antimicrobial Susceptibility Testing:

Caption: General workflow for antimicrobial susceptibility testing.

IV. In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles.